N-[2-(1H-indol-3-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide
Description
N-[2-(1H-indol-3-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide is a synthetic benzamide derivative characterized by a 1H-indole moiety linked via an ethyl chain to a benzamide scaffold, with a 1H-tetrazole substituent at the para position of the aromatic ring. The indole group is a privileged structure in medicinal chemistry, often associated with receptor-binding interactions, while the tetrazole ring serves as a bioisostere for carboxylic acids, enhancing metabolic stability and solubility . The addition of the tetrazole group in the target compound may further optimize pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-4-(tetrazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O/c25-18(13-5-7-15(8-6-13)24-12-21-22-23-24)19-10-9-14-11-20-17-4-2-1-3-16(14)17/h1-8,11-12,20H,9-10H2,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIWXYBGMLGJER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC=C(C=C3)N4C=NN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, such as tryptamine, play a fundamental role in the human body. They are involved in the regulation and modulation of multiple processes within the central nervous system, such as sleep, cognition, memory, temperature regulation, and behavior.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The target compound is compared to structurally similar benzamide derivatives to elucidate the impact of substituents on biological activity and physicochemical properties. Key analogs include:
Key Observations :
- Tetrazole vs. Methoxy : The tetrazole group in the target compound likely improves hydrogen-bonding capacity and solubility compared to the methoxy analog, which is electron-donating and less polar .
- Indole vs.
- Nitazoxanide Comparison : While Nitazoxanide shares a benzamide core, its nitro-thiazole group confers distinct redox properties and antiparasitic mechanisms unrelated to the tetrazole-indole system.
Pharmacological and Biochemical Insights
A. Anti-Plasmodial Activity
The parent compound N-[2-(1H-indol-3-yl)ethyl]benzamide inhibits melatonin-induced synchronization in P. falciparum at micromolar concentrations, suggesting interference with the parasite’s circadian rhythm . The tetrazole analog may enhance this activity by mimicking carboxylate groups in enzyme active sites or improving membrane permeability.
B. Receptor Interactions
Tetrazole’s bioisosteric properties could stabilize interactions with metal ions or polar residues in target proteins .
C. Solubility and Stability
Tetrazole’s acidic proton (pKa ~4.9) enhances water solubility at physiological pH compared to methoxy or unsubstituted benzamides. This property is critical for oral bioavailability and CNS penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
